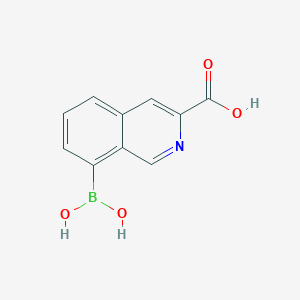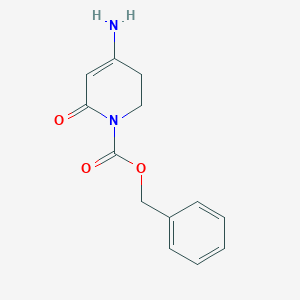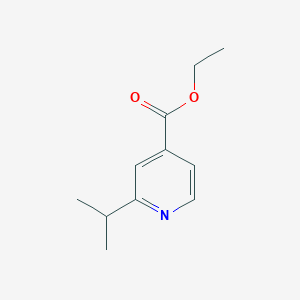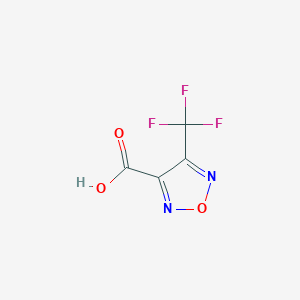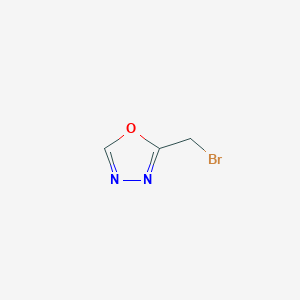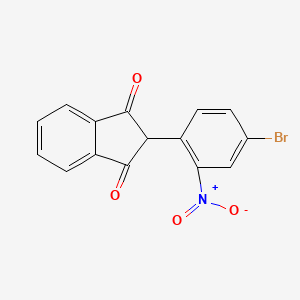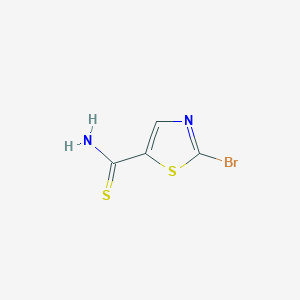
3-(Piperazin-1-yl)-1H-indazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperazin-1-yl)-1H-indazole dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a piperazine ring attached to an indazole moiety, and it is commonly used in medicinal chemistry due to its potential therapeutic properties. The dihydrochloride form enhances its solubility in water, making it more suitable for biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)-1H-indazole dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1H-indazole with piperazine in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified and converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Piperazin-1-yl)-1H-indazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the piperazine ring.
Wissenschaftliche Forschungsanwendungen
3-(Piperazin-1-yl)-1H-indazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Piperazin-1-yl)-1H-indazole dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, modulating their activity. The indazole moiety may also contribute to its binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure but contains a benzothiazole ring instead of an indazole.
1-(Piperazin-1-yl)-3-phenylpropane: Features a phenylpropane moiety instead of an indazole.
Uniqueness
3-(Piperazin-1-yl)-1H-indazole dihydrochloride is unique due to its specific combination of the piperazine and indazole rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H16Cl2N4 |
|---|---|
Molekulargewicht |
275.17 g/mol |
IUPAC-Name |
3-piperazin-1-yl-1H-indazole;dihydrochloride |
InChI |
InChI=1S/C11H14N4.2ClH/c1-2-4-10-9(3-1)11(14-13-10)15-7-5-12-6-8-15;;/h1-4,12H,5-8H2,(H,13,14);2*1H |
InChI-Schlüssel |
ISRJXCYTOXDPAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NNC3=CC=CC=C32.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13673733.png)
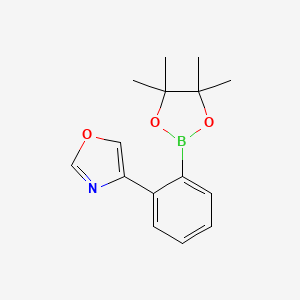
![2-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13673762.png)

